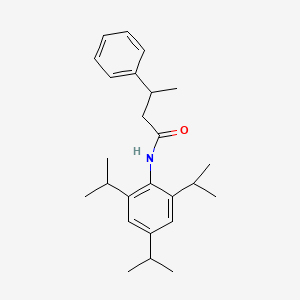![molecular formula C25H32N2 B4934936 (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine, also known as N-ethyl-2-(4-ethylcyclohexyl)-N-(2-methylphenyl)-3-(1H-indol-3-yl)propan-1-amine, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves its interaction with the serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. Additionally, it has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in regulating reward and motivation. These interactions result in the modulation of neurotransmitter release and synaptic plasticity, which may underlie the compound's therapeutic effects.
Biochemical and Physiological Effects
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. These effects suggest that this compound may have potential applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine in lab experiments include its high selectivity and potency at the serotonin and dopamine receptors, as well as its ability to modulate neurotransmitter release and synaptic plasticity. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise, as well as its potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine. One direction is to investigate its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its interactions with other neurotransmitter systems and the downstream signaling pathways involved. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective approaches for producing this compound.
Métodos De Síntesis
The synthesis of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-bromo-1-(4-ethylcyclohexyl)ethan-1-one, which is then reacted with 2-methyl-1-phenyl-1H-indole-3-carbaldehyde to form the desired intermediate. The final step involves the reduction of the intermediate with sodium borohydride to yield the target compound. The synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have potential applications in scientific research. It has been shown to modulate the activity of the serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition. This compound has been used in studies investigating the role of these receptors in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been found to have potential therapeutic effects in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1-phenylindol-3-yl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2/c1-3-20-13-15-21(16-14-20)26-18-17-23-19(2)27(22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-12,20-21,26H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUPEBKUKKMAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![N-(2,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4934894.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)